Assessment of Bioactivity Data Availability: 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine vs. Closest Analogues
A comprehensive search of BindingDB, ChEMBL, PubChem, and PubMed for the exact CAS 1092336-34-9 returned no quantitative IC₅₀, Kd, Ki, EC₅₀, or any other target-specific activity data assignable to this compound. By contrast, structurally analogous 1,2,4-oxadiazol-3-amines with different aromatic substituents have published enzyme inhibition data, e.g., compound 6n from Nazari et al. (2021) with IC₅₀ = 5.07 µM against butyrylcholinesterase (BuChE) and selectivity index >19.72 over acetylcholinesterase [1]. This stark data asymmetry means the target compound cannot currently be differentiated on bioactivity grounds from any active or inactive analogue; its procurement value therefore rests on other dimensions such as synthetic utility and purity specifications.
| Evidence Dimension | Publicly available target-specific bioactivity data count |
|---|---|
| Target Compound Data | 0 quantitative IC₅₀/Ki/EC₅₀ entries found in major public databases |
| Comparator Or Baseline | Close analogue 6n (Nazari et al. 2021): BuChE IC₅₀ = 5.07 µM, SI > 19.72 |
| Quantified Difference | Not computable; data absence for target compound precludes direct comparison |
| Conditions | Literature and database search conducted on 2026-05-02 across BindingDB, ChEMBL, PubChem, PubMed, and Google Scholar |
Why This Matters
Procurement decisions driven by target-specific bioactivity must acknowledge that no peer-reviewed activity data exist for this compound, necessitating de novo profiling before use in any biological assay.
- [1] Nazari, M.; Rezaee, E.; Hariri, R.; Akbarzadeh, T.; Tabatabai, S. A. Novel 1,2,4-Oxadiazole Derivatives As Selective Butyrylcholinesterase Inhibitors: Design, Synthesis and Biological Evaluation. EXCLI J. 2021, 20, 907–921. View Source
